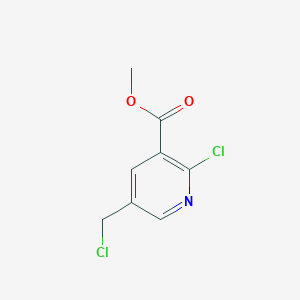
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate” is a chemical compound used for the synthesis of various pharmaceutical compounds . It is also known as “2-Chloro-5-(chloromethyl)pyridine” and has a CAS Number of 70258-18-3 . It is used as a raw material in the production of pesticide products such as imidacloprid and acetamiprid, as well as bactericides and herbicides .
Synthesis Analysis
The synthesis of “2-Chloro-5-(chloromethyl)pyridine” involves a multi-step process. One method involves the conversion of 2-chloropyridine-5-carboxylic acid into the corresponding acid chloride using thionyl chloride. This is then esterified with ethanol, reduced to the hydroxymethyl compound using sodium boranate, and finally, the hydroxyl group in the side chain is substituted by chlorine using thionyl chloride .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chloromethyl)pyridine” consists of a pyridine ring with chlorine and chloromethyl substituents. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .Chemical Reactions Analysis
“2-Chloro-5-(chloromethyl)pyridine” is used as an intermediate in the synthesis of various compounds. For example, it can be used in the synthesis of new neonicotinoid compounds, which have insecticidal activity .Physical And Chemical Properties Analysis
“2-Chloro-5-(chloromethyl)pyridine” is a solid at 20°C. It has a melting point of 37-42°C and a molecular weight of 162.02 g/mol . The compound is sensitive to moisture .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is utilized in the synthesis of pyridine derivatives that have potential applications in material science, as intermediates in organic synthesis, and in the development of novel compounds with antimicrobial properties. For instance, it reacts with 3,4-dihydropyrimidin-2(1H)-ones to afford carboxylates or ethanones derivatives, showcasing moderate insecticidal and fungicidal activities, indicating its potential in developing agrochemicals and pharmaceutical compounds (Xiao-fei Zhu & De-Qing Shi, 2011).
Role in Catalytic Activities
The compound is also pivotal in forming complexes with metals, demonstrating significant catalytic activities. For example, the synthesis of palladium(II) complexes with the first pincer (Se,N,Se) ligand derived from 2,6-bis(chloromethyl)pyridine showcases high catalytic activity for the Heck reaction. This suggests its importance in catalysis and organic synthesis, providing a pathway to efficiently bond carbon atoms in creating complex molecules (D. Das, G. K. Rao, & A. Singh, 2009).
Exploration in Organic Synthesis
Furthermore, the chemical is a key player in the exploration of organic synthesis processes. Studies involving the reaction of 2-chloromethylpyridine derivatives, including Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate, have led to the development of 1-methyl-2-pyridones from 2-chloromethylpyridines, providing a convenient route for synthesizing pyridones from picolines. This demonstrates its utility in expanding the toolkit available for organic chemists in synthesizing and modifying heterocyclic compounds (Eizo Matsumura, Takeo Nashima, & F. Ishibashi, 1970).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDIRNEPFGBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

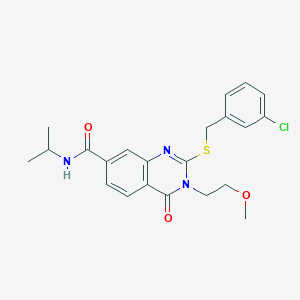
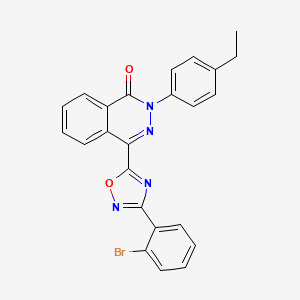
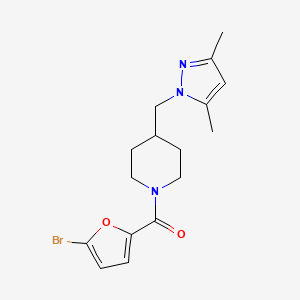
![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
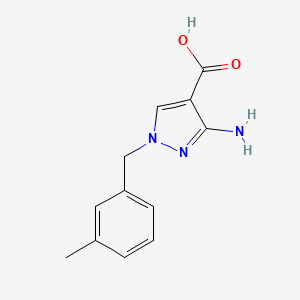
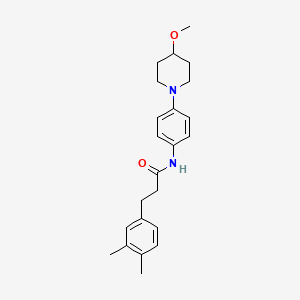
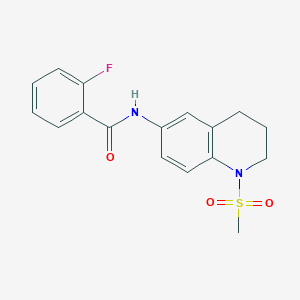
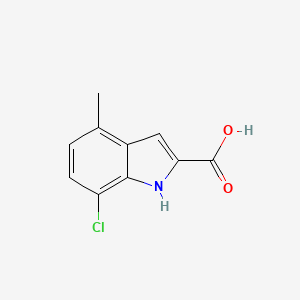
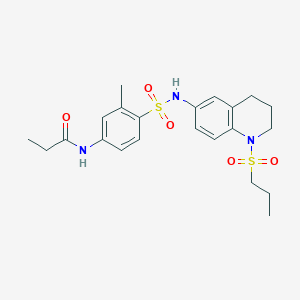
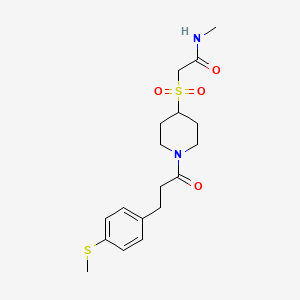
![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)